4,4-Difluoro-1-(2-nitrophenyl)piperidine
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Overview
Description
4,4-Difluoro-1-(2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H12F2N2O2. It is a piperidine derivative characterized by the presence of two fluorine atoms and a nitrophenyl group. This compound is widely used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Conversion to 4,4-difluoro-1-(2-aminophenyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
4,4-Difluoro-1-(2-nitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, while the nitrophenyl group contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: Lacks the nitrophenyl group, making it less reactive in certain contexts.
4,4-Difluoro-1-(4-nitrophenyl)piperidine: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
Uniqueness
4,4-Difluoro-1-(2-nitrophenyl)piperidine is unique due to the specific positioning of the nitrophenyl group, which influences its chemical behavior and interactions.
Properties
IUPAC Name |
4,4-difluoro-1-(2-nitrophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)5-7-14(8-6-11)9-3-1-2-4-10(9)15(16)17/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRAGERUSOWBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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